1-(2-Methylbenzyl)piperidine-3-carboxylic acid
Overview
Description
“1-(2-Methylbenzyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H19NO2 . It is also known as 1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives, including “1-(2-Methylbenzyl)piperidine-3-carboxylic acid”, has been a subject of research . An organophotocatalysed strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of “1-(2-Methylbenzyl)piperidine-3-carboxylic acid” is represented by the molecular formula C14H19NO2 . The molecular weight of this compound is 269.77 .Scientific Research Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYQFAXHRNQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401816 | |
Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)piperidine-3-carboxylic acid | |
CAS RN |
896047-10-2 | |
Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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